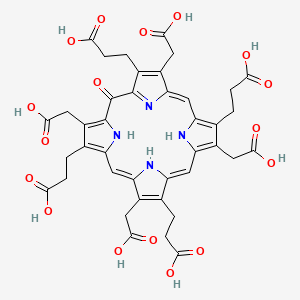

meso-Hydroxyuroporphyrin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

meso-Hydroxyuroporphyrin I: is a derivative of uroporphyrinogen I, a type of porphyrin. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly notable for its presence in the urine of patients with congenital erythropoietic porphyria, a rare genetic disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of meso-Hydroxyuroporphyrin I involves the reduction of uroporphyrinogen I derivatives. The process typically includes the use of high-performance liquid chromatography (HPLC) for separation and electrochemical detection . The reduction is carried out using a 3% (w/w) sodium amalgam (Na/Hg) in the presence of ammonium acetate buffer (pH 5.16) and EDTA as the mobile phase .

Industrial Production Methods: : Industrial production methods for this compound are not well-documented, likely due to its specific medical relevance and the complexity of its synthesis. The methods used in research settings, such as HPLC and electrochemical detection, may not be easily scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions: : meso-Hydroxyuroporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its identification and analysis in biological samples .

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium amalgam (Na/Hg) is commonly used for the reduction of porphyrinogens to porphyrins.

Substitution: Various nucleophiles can be used to introduce different functional groups into the porphyrin ring.

Major Products: : The major products formed from these reactions include various derivatives of uroporphyrinogen I, such as hydroxyacetic acid uroporphyrinogen I and beta-hydroxypropionic acid uroporphyrinogen I .

Scientific Research Applications

meso-Hydroxyuroporphyrin I has several applications in scientific research:

Mechanism of Action

The mechanism of action of meso-Hydroxyuroporphyrin I involves its interaction with various enzymes and proteins in the body. It is known to bind to metal ions, forming metalloporphyrins, which play crucial roles in biological processes such as oxygen transport and electron transfer . The molecular targets and pathways involved include the heme biosynthesis pathway and various oxidative stress response mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uroporphyrin I: A precursor in the biosynthesis of heme, similar in structure but lacks the hydroxy group at the meso position.

Hydroxyacetic acid uroporphyrin I: Another derivative of uroporphyrinogen I, with a hydroxyacetic acid group.

Beta-hydroxypropionic acid uroporphyrin I: Contains a beta-hydroxypropionic acid group, differing in the side chain structure.

Uniqueness: : meso-Hydroxyuroporphyrin I is unique due to its specific hydroxy substitution at the meso position, which affects its chemical properties and biological interactions. This uniqueness makes it a valuable compound for studying the effects of such substitutions on porphyrin function and metabolism .

Biological Activity

Meso-Hydroxyuroporphyrin I is a significant porphyrin compound, particularly noted for its biological activities related to various metabolic disorders, especially porphyrias. This article explores its biological activity, synthesis methods, interactions with metal ions, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Properties

This compound is characterized by a hydroxyl group at the meso position of its tetrapyrrole structure. Its unique structural features include:

- Hydroxyl Group : Enhances solubility and reactivity.

- Substituents : Contains acetic and propionic acid groups which affect its biological behavior.

Comparison of Porphyrins

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Meso-Tetraphenylporphyrin | Four phenyl groups at meso positions | Highly symmetric; used in photonic applications |

| Meso-Hydroxyporphyrin | Hydroxyl group at meso position | Water-soluble; used in biological studies |

| Uroporphyrin I | No hydroxyl substitution; multiple carboxylic acids | Precursor in heme synthesis; more hydrophobic |

| Meso-Hydroxycoproporphyrin I | Hydroxyl group and propionic acid substituents | Smaller size; different biological activity |

Biological Activity

This compound plays a crucial role in the pathophysiology of congenital erythropoietic porphyria (CEP), where it accumulates due to impaired heme synthesis. The biological activities associated with this compound include:

- Role in Porphyrias : It serves as a biomarker for metabolic disorders, particularly in CEP, where its presence indicates disrupted heme synthesis pathways .

- Metal Ion Interaction : The hydroxyl group significantly alters the coordination chemistry compared to non-hydroxylated porphyrins, affecting both stability and reactivity with metal ions .

- Potential Therapeutic Applications : Research suggests that this compound may have applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .

Case Studies

Several studies have highlighted the implications of this compound in clinical settings:

- Case Study 1 : A patient with congenital erythropoietic porphyria exhibited elevated levels of this compound in urine, correlating with symptoms of photosensitivity and skin lesions .

- Case Study 2 : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines when activated by specific wavelengths of light, showcasing its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, including:

- Chemical Synthesis : Utilizing precursors that incorporate hydroxyl groups at the meso position.

- Biological Synthesis : Employing microbial or enzymatic processes to produce this compound from simpler substrates.

Interaction Studies

Research has focused on the binding affinity of this compound with various metal ions such as iron and zinc. These interactions are critical for understanding its role in biological systems and therapeutic potential:

- Binding Affinity : Studies indicate that the presence of the hydroxyl group enhances binding efficiency to certain metal ions, which may influence cellular processes .

Properties

Molecular Formula |

C40H38N4O17 |

|---|---|

Molecular Weight |

846.7 g/mol |

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-10-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O17/c45-30(46)5-1-16-21(10-35(55)56)28-15-26-18(3-7-32(49)50)23(12-37(59)60)39(43-26)40(61)38-19(4-8-33(51)52)22(11-36(57)58)29(44-38)14-25-17(2-6-31(47)48)20(9-34(53)54)27(42-25)13-24(16)41-28/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

CRPMIZYLIQPTEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=CC3=C(C(=C(N3)C(=O)C4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.